SERT Inhibition Potency: Head-to-Head IC50 Comparison of Dapoxetine Metabolites
N-Desmethyl Dapoxetine (desmethyldapoxetine) demonstrates SERT inhibition potency that is equivalent to or marginally greater than the parent drug dapoxetine, and dramatically greater than the other major circulating metabolite dapoxetine-N-oxide. In the same standardized in vitro SERT inhibition assay, desmethyldapoxetine exhibits an IC50 of <1.0 nM, compared with dapoxetine IC50 = 1.12 nM, didesmethyldapoxetine IC50 = 2.0 nM, and dapoxetine-N-oxide IC50 = 282 nM [1]. This represents a >282-fold potency advantage over the N-oxide metabolite and confirms that N-demethylation preserves full pharmacological activity at the target.
| Evidence Dimension | SERT (serotonin transporter) inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 1.0 nM |
| Comparator Or Baseline | Dapoxetine IC50 = 1.12 nM; Dapoxetine-N-oxide IC50 = 282 nM; Didesmethyl dapoxetine IC50 = 2.0 nM |
| Quantified Difference | ≥1.12× more potent than dapoxetine; >282× more potent than dapoxetine-N-oxide; ≥2× more potent than didesmethyl dapoxetine |
| Conditions | In vitro SERT inhibition assay as referenced in the MHRA/PRILIGY pharmacodynamic monograph |
Why This Matters
A reference standard that is pharmacologically inactive (e.g., N-oxide) cannot substitute for the active metabolite in bioanalytical method validation or pharmacokinetic modeling.
- [1] PRILIGY Film-coated Tablet: Pharmacodynamic Properties. Medicines & Healthcare Products Regulatory Agency (MHRA) Monograph, Revision Year 2021. Available via rxreasoner.com. View Source
